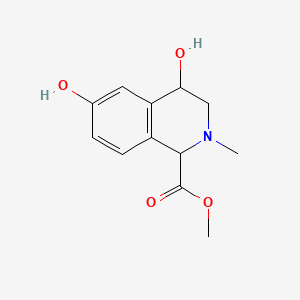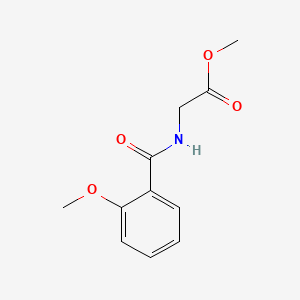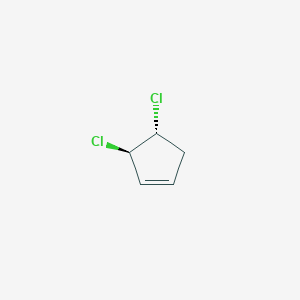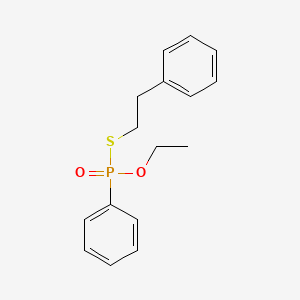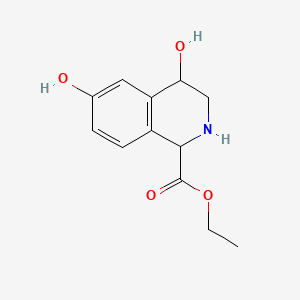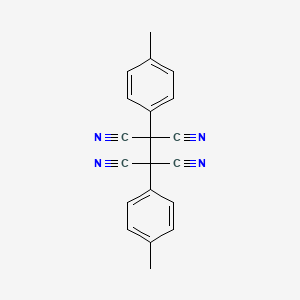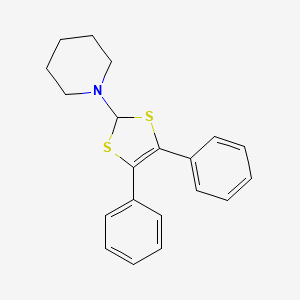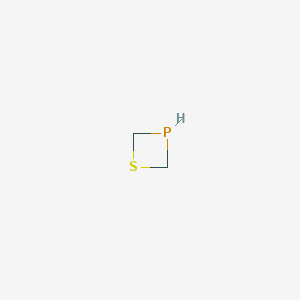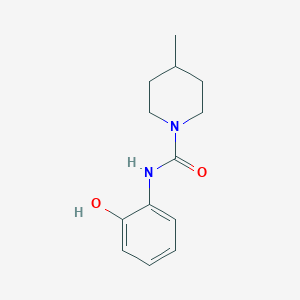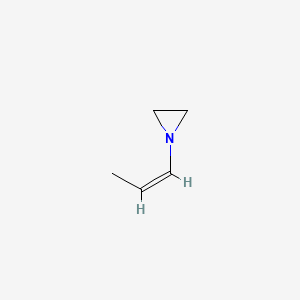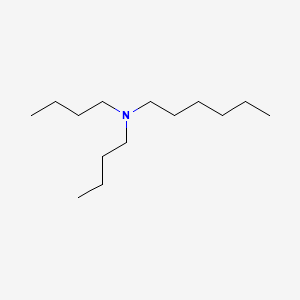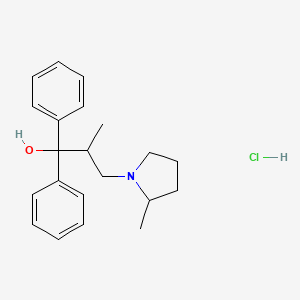![molecular formula C12H15ClO B14690386 3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one CAS No. 28547-32-2](/img/structure/B14690386.png)
3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- is an organic compound with the molecular formula C12H15ClO It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-isopropylbenzoyl chloride with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-1-[4-(1-methylethyl)phenyl]propanoic acid.
Reduction: Formation of 3-chloro-1-[4-(1-methylethyl)phenyl]propan-1-ol.
Substitution: Formation of 3-azido-1-[4-(1-methylethyl)phenyl]propanone or 3-thio-1-[4-(1-methylethyl)phenyl]propanone.
Applications De Recherche Scientifique
1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Propiophenone: The parent compound, lacking the chlorine and isopropyl substituents.
3-Chloropropiophenone: Similar structure but without the isopropyl group.
4-Isopropylpropiophenone: Similar structure but without the chlorine atom.
Uniqueness: 1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- is unique due to the presence of both chlorine and isopropyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
28547-32-2 |
|---|---|
Formule moléculaire |
C12H15ClO |
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
3-chloro-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
LKWSQOOHFOIWDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


